![molecular formula C21H22N2O7 B14737991 (2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid CAS No. 2528-31-6](/img/structure/B14737991.png)
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure and potential biological activities, making it a subject of interest in medicinal chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the use of protected amino acids and benzoyl chloride derivatives, followed by coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The compound may also influence specific pathways, such as signal transduction or metabolic pathways, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]butanedioic acid
- (2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]hexanedioic acid
Uniqueness
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness contributes to its potential therapeutic applications and makes it a valuable compound for further research .
Propiedades
Número CAS |
2528-31-6 |
|---|---|
Fórmula molecular |
C21H22N2O7 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c1-23(21(29)30-13-14-5-3-2-4-6-14)16-9-7-15(8-10-16)19(26)22-17(20(27)28)11-12-18(24)25/h2-10,17H,11-13H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t17-/m0/s1 |
Clave InChI |
PTHXINLKODANBO-KRWDZBQOSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
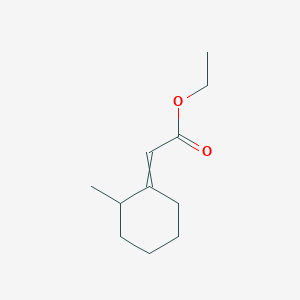
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
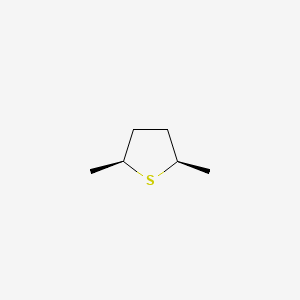

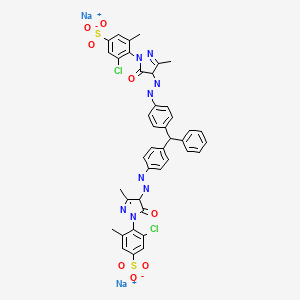
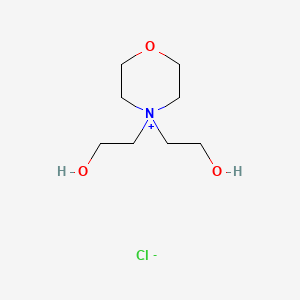
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)

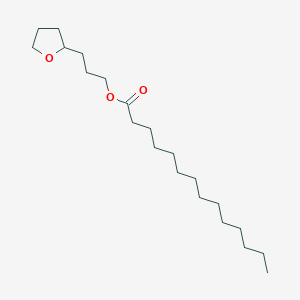
![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
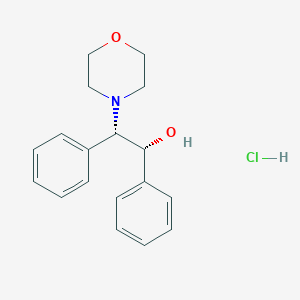

![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
